

Synthesis of Cefuroxime Axetil Using 1-Bromoethyl Acetate: Application Notes and Protocols

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Compound of Interest		
Compound Name:	1-bromoethyl Acetate	
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This document provides detailed application notes and experimental protocols for the synthesis of cefuroxime axetil, a second-generation cephalosporin antibiotic, through the esterification of cefuroxime with **1-bromoethyl acetate**. Cefuroxime axetil is an orally active prodrug of cefuroxime, and this synthesis route is a common method in pharmaceutical development.[1][2]

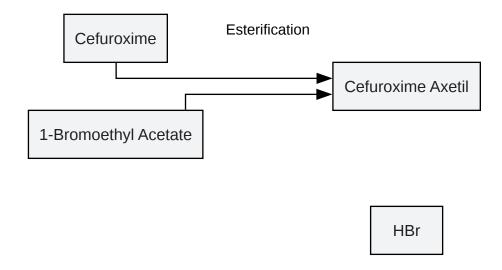
Overview

The synthesis of cefuroxime axetil involves the esterification of the carboxylic acid group of cefuroxime with **1-bromoethyl acetate**. This reaction is typically carried out in an organic solvent in the presence of a base or a catalyst to facilitate the reaction. The resulting product is often a mixture of diastereomers due to the creation of a new chiral center.[4][5] Subsequent purification steps are crucial to obtain high-purity cefuroxime axetil suitable for pharmaceutical use. The quality of the final amorphous product is directly related to the purity of the crystalline precursor.[1][3][6]

Reaction Pathway

The fundamental reaction involves the nucleophilic substitution of the bromide ion from **1-bromoethyl acetate** by the carboxylate of cefuroxime.





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Caption: Chemical reaction pathway for the synthesis of Cefuroxime Axetil.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of cefuroxime axetil using **1-bromoethyl acetate**.

Table 1: Reaction Conditions and Yields



Referenc e	Solvent	Catalyst/ Base	Reaction Time (h)	Temperat ure (°C)	Yield (%)	Purity (%)
CN103435 632A[7][8]	N,N- Dimethylfor mamide (DMF)	Cupric chloride	1.5	8 - 30	98.2	99.2 (GC)
US 5,013,833 (cited in EP142339 5A1)[1]	N/A	N/A	N/A	N/A	N/A	>98 (HPLC)
WO200301 4126A1[6]	N,N- Dimethylac etamide (DMA)	Sodium 2- ethyl hexanoate	N/A	0	N/A	High
Example in "All About Drugs"[5]	N,N- Dimethylac etamide (DMA)	Potassium carbonate	3	0 - 20	44.9	89.11 (HPLC)

Table 2: Reactant and Product Specifications

Compound	Molecular Formula	Molecular Weight (g/mol)
Cefuroxime	C16H16N4O8S	424.39
1-Bromoethyl acetate	C4H7BrO2	167.00
Cefuroxime Axetil	C20H22N4O10S	510.47[7]

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of **1-bromoethyl acetate** and its subsequent reaction with cefuroxime to produce cefuroxime axetil.



Preparation of 1-Bromoethyl Acetate

This protocol is adapted from a general method for the preparation of **1-bromoethyl acetate**. [9]

Materials:

- · Acetyl bromide
- Paraldehyde
- Zinc chloride
- · Methylene chloride
- Water

Procedure:

- In a round-bottom flask under an anhydrous atmosphere, add 146 ml of methylene chloride, 87.5 g (0.704 moles) of acetyl bromide, and 0.15 g (0.0011 moles) of zinc chloride at room temperature.[1]
- Cool the reaction mixture to 0-2°C.[1]
- Slowly add 31.5 g (0.232 moles) of paraldehyde to the stirred reaction mixture over approximately 45 minutes, ensuring the temperature is maintained below 5°C.[1]
- Stir the reaction mixture for 1 hour.[1]
- Wash the mixture with 146 ml of water pre-cooled to 5°C.[1]
- Separate the aqueous layer and wash the organic phase twice more with cold water.
- Concentrate the organic phase under vacuum, keeping the bath temperature below 25°C.[1]
- Purify the residue by vacuum distillation to obtain 1-bromoethyl acetate as a colorless liquid.



Expected Outcome:

• Yield: ~78%[1]

• Purity: >90% (by GC)[1]

Synthesis of Cefuroxime Axetil

This protocol is based on the method described in patent CN103435632A.[7][8]

Materials:

- Cefuroxime acid
- N,N-Dimethylformamide (DMF)
- 1-Bromoethyl acetate
- · Cupric chloride
- · Ethyl acetate
- 10% Sodium chloride solution
- 3% Hydrochloric acid solution
- Cyclohexane

Procedure:

- In a reaction flask, dissolve 21g of cefuroxime acid in 150mL of DMF with stirring until the solution is clear.
- Cool the solution to 8°C.[7]
- Slowly add 25.2mL of 1-bromoethyl acetate dropwise.[7]
- After the addition is complete, add 2.6g of cupric chloride as a catalyst.



- Raise the temperature of the solution to 30°C and continue stirring for 1.5 hours.[7] Monitor
 the reaction progress by HPLC until the cefuroxime acid residue is ≤1.0%.[7]
- Upon completion, add 210ml of ethyl acetate and stir for 15 minutes.
- Add 10% sodium chloride solution, stir for 20 minutes, and then perform an extraction.
 Separate the layers and retain the organic phase.
- Wash the organic phase with 157.5mL of 3% aqueous hydrochloric acid with stirring for 20 minutes. Separate the layers and retain the organic phase.
- Perform vacuum distillation to remove the solvent, ensuring the temperature remains below 25°C.[7]
- Add 367.5mL of cyclohexane to the residue to induce crystallization.[7]
- Cool the mixture and continue stirring for 2 hours to ensure complete crystallization.[7]
- Filter the product and dry it to obtain cefuroxime axetil.[7]

Expected Outcome:

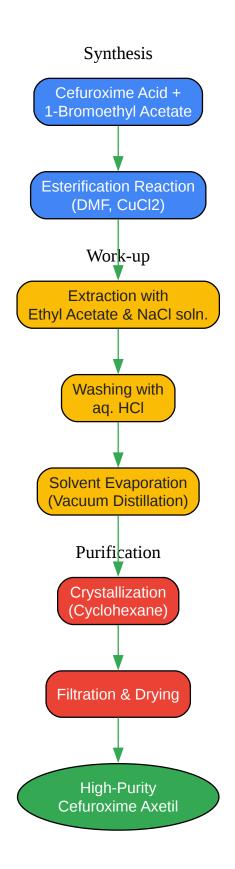
• Yield: 98.2%[7]

Purity: 99.2% (by GC)[7]

Experimental Workflow and Logic

The overall workflow for the synthesis and purification of cefuroxime axetil is depicted below.





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